2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves multiple steps, starting from the appropriate quinazoline and pyrimidine precursors. The key steps include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling with Pyrimidine Derivatives: The final step involves coupling the quinazoline derivative with the pyrimidine derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4(3H)-one
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one
Uniqueness
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is unique due to the specific substitution pattern on the quinazoline and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O/c1-13-8-5-6-10-17(13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-11-7-9-14(2)20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
KBIAESNKJZAFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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